An In-depth Technical Guide to Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate: Synthesis, Properties, and Sourcing
An In-depth Technical Guide to Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate: Synthesis, Properties, and Sourcing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate, a key chemical intermediate. The document details its chemical identity, including its CAS Registry Number, and provides a curated list of potential chemical suppliers. A significant focus is placed on a proposed, detailed synthetic pathway, amalgamating established organic chemistry principles to offer a step-by-step protocol for its laboratory-scale preparation. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating both the procurement and the synthesis of this versatile building block.
Chemical Identity and Properties
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Chemical Name: Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate
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CAS Registry Number: 1951438-90-6
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Molecular Formula: C₁₄H₁₇BrO₄
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Molecular Weight: 329.19 g/mol
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Structure:
Chemical Suppliers
For researchers seeking to procure Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate, a number of chemical suppliers offer this compound. The following table provides a list of potential vendors. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.
| Supplier | Website | Notes |
| BLDpharm | Often has the compound in stock and provides detailed analytical data.[1] | |
| Ambeed | Listed as a supplier through VWR.[2] | |
| AOBChem | [Link] | Listed as a supplier through MilliporeSigma. |
| Enamine | A well-known supplier of building blocks for drug discovery. |
Synthetic Route and Experimental Protocols
The synthesis of Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate can be logically approached through a two-step process starting from the commercially available 2-bromo-5-acetylbenzoic acid. This strategy involves:
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Fischer-Speier Esterification: The initial step is the esterification of the carboxylic acid group of 2-bromo-5-acetylbenzoic acid with isopropanol to form the isopropyl ester.
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Ketalization: The subsequent step involves the protection of the ketone functional group as a cyclic ketal (dioxolane) using ethylene glycol.
This synthetic approach is both efficient and relies on well-established and robust chemical transformations.
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of the target molecule.
Part 1: Synthesis of Isopropyl 2-bromo-5-acetylbenzoate (Fischer-Speier Esterification)
Causality Behind Experimental Choices: The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters.[2][3][4] The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol (isopropanol).[4][5] The reaction is typically conducted under reflux to increase the reaction rate. Using an excess of the alcohol (isopropanol) can also shift the equilibrium towards the product side, maximizing the yield.[3][4]
Step-by-Step Protocol:
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-acetylbenzoic acid (10.0 g, 41.1 mmol).
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Reagent Addition: Add isopropanol (100 mL) to the flask, followed by the slow and careful addition of concentrated sulfuric acid (2 mL).
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Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Solvent Removal: Remove the excess isopropanol under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst, followed by washing with brine (50 mL).[6]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Isopropyl 2-bromo-5-acetylbenzoate.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ester.
Part 2: Synthesis of Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate (Ketalization)
Causality Behind Experimental Choices: The protection of the ketone as a cyclic ketal is a common strategy in multi-step organic synthesis to prevent its reaction in subsequent steps.[7] The use of ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is a standard method for forming a 1,3-dioxolane.[5] This reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ketal.[7] A Dean-Stark apparatus is employed to azeotropically remove the water formed during the reaction, thus ensuring a high yield of the desired product.[5] Toluene is a suitable solvent as it forms an azeotrope with water.[5]
Step-by-Step Protocol:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, dissolve Isopropyl 2-bromo-5-acetylbenzoate (from Part 1) in toluene (100 mL).
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Reagent Addition: Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) to the flask.
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Azeotropic Distillation: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap.
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Work-up: Allow the reaction mixture to cool to room temperature.
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Neutralization and Washing: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the p-TsOH catalyst, followed by washing with water (50 mL) and brine (50 mL).[5]
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
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Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate.
Potential Applications in Drug Development
While specific applications of Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules.
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Scaffold for Medicinal Chemistry: The substituted phenyl ring system serves as a versatile scaffold for the synthesis of more complex molecules. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR).
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Dioxolane Moiety in Bioactive Compounds: The 1,3-dioxolane ring is found in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[8][9] For instance, certain 1,3-dioxolane-based compounds have been investigated as 5-HT1A receptor agonists for potential use in treating CNS disorders and neuropathic pain.[1]
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Benzoic Acid Derivatives: Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry with diverse pharmacological activities.[10] For example, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate has been investigated for its potential in treating cardiac hypertrophy.[11]
The combination of a reactive bromo-phenyl core with a stable dioxolane protecting group makes Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the full potential of this molecule in drug discovery programs.
Conclusion
Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate is a readily accessible chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided its essential chemical information, a list of potential suppliers, and a detailed, logically derived synthetic pathway. The presented protocols, based on well-established chemical principles, offer a reliable starting point for the laboratory preparation of this compound. The structural features of this molecule suggest its utility as a building block for the synthesis of novel bioactive compounds, making it a valuable asset for researchers in the field of drug development.
References
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Molecules. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
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Future Medicinal Chemistry. (2018). Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT 1A receptor agonists for CNS disorders and neuropathic pain. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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ResearchGate. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
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Unknown. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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Journal of Cellular and Molecular Medicine. (2019). 5-bromo-2-(α-hydroxypentyl) Benzoate Ameliorates Pressure Overload-Induced Cardiac Hypertrophy and Dysfunction Through Inhibiting Autophagy. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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Slideshare. Benzoic acid derivatives. [Link]
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Chem-Station. (2014). Protection of Carbonyl Groups. [Link]
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